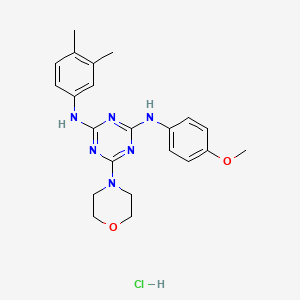

N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-N-(3,4-dimethylphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2.ClH/c1-15-4-5-18(14-16(15)2)24-21-25-20(23-17-6-8-19(29-3)9-7-17)26-22(27-21)28-10-12-30-13-11-28;/h4-9,14H,10-13H2,1-3H3,(H2,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBQSJAAXASBIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)OC)N4CCOCC4)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N2-(3,4-dimethylphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride is a complex organic compound belonging to the triazine family. Its structure includes a triazine ring substituted with various functional groups, notably dimethylphenyl and methoxyphenyl groups along with a morpholine moiety. This unique arrangement contributes to its distinctive chemical properties and potential biological activities.

- Molecular Formula : C22H27ClN6O2

- Molecular Weight : 442.95 g/mol

- CAS Number : 1179406-78-0

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazine core and substituents enhance its binding affinity and specificity. Notably, it may inhibit key signaling pathways involved in cell proliferation and survival, including the PI3K/Akt pathway, which has been recognized as a viable target for cancer therapy .

Biological Activities

Research indicates that this compound exhibits a range of pharmacological effects:

Case Studies and Research Findings

- Antitumor Efficacy : In studies involving related triazine compounds, significant antitumor activity was observed in both subcutaneous and orthotopic xenograft tumor models. These findings suggest that derivatives like this compound may share similar mechanisms of action .

- In Vitro Studies : Preliminary in vitro studies have indicated that the compound can inhibit cell proliferation in cancer cell lines. The specific IC50 values and detailed mechanisms are still being elucidated through ongoing research.

- Pharmacological Profiling : A pharmacological profile assessment is essential for determining the therapeutic potential of this compound. Current investigations focus on its interaction with various biological targets and the subsequent effects on cellular signaling pathways.

Comparative Analysis of Similar Compounds

Preparation Methods

Key Reactants

Reaction Mechanism

- Morpholino Substitution : Cyanuric chloride reacts with morpholine in polar aprotic solvents (e.g., acetone) at 40–50°C to replace one chlorine atom.

- Aryl Amine Substitutions : Remaining chlorides are replaced by 3,4-dimethylphenylamine and 4-methoxyphenylamine under catalytic conditions (AlCl₃, PdCl₂, and phosphine ligands) to achieve regioselectivity.

- Salt Formation : Protonation of one amine group with HCl yields the hydrochloride salt.

Stepwise Synthesis Protocol

Step 2: Aryl Amine Coupling

Conditions :

- Solvent: Toluene (2–5 L/mol DCT)

- Catalysts: AlCl₃ (0.1–0.2 mmol) + PdCl₂ (0.01–0.05 mmol) + S-(−)-BINAP (0.01–0.05 mmol)

- Temperature: 40–50°C

Procedure :

- React intermediate (1.0 mmol) with 3,4-dimethylphenylamine (1.05 mmol) and 4-methoxyphenylamine (1.05 mmol) in toluene.

- Add catalysts under nitrogen; stir for 12–24 hours.

- Post-treatment:

Step 3: Hydrochloride Salt Formation

- Dissolve crude product in ethanol/HCl (aq).

- Filter and dry to obtain the hydrochloride salt.

Critical Parameters and Optimization

Catalyst Selection

| Catalyst System | Role | Impact on Yield/Purity |

|---|---|---|

| AlCl₃ + PdCl₂ + S-(−)-BINAP | Promotes C–N bond formation | 94.2% yield, 99.6% purity |

| AlCl₃ (excess) | Lewis acid activation | Lower purity (90.2%) |

Solvent and Temperature Effects

Comparative Analysis of Methods

Homogeneous vs. Heterogeneous Systems

| Method | Advantages | Limitations |

|---|---|---|

| Homogeneous (NMP) | High solubility | Requires LiCl for stability |

| Heterogeneous (Toluene/H₂O) | Removes HCl by-product | Phase separation complexity |

Yield and Purity Benchmarks

| Reaction Step | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| Morpholino substitution | 98 | >95 | |

| Aryl amine coupling | 94.2 | 99.6 | |

| Hydrochloride salt formation | 85–90 | 95–98 | Estimated |

Challenges and Mitigation Strategies

Regioselectivity Control

Byproduct Management

Q & A

Basic: What are the key considerations for synthesizing the compound in a laboratory setting?

Answer:

The synthesis involves multi-step nucleophilic substitutions starting with cyanuric chloride. Key steps include:

- Step 1: Reacting cyanuric chloride with 3,4-dimethylaniline under inert conditions (e.g., N₂ atmosphere) at 0–5°C to form an intermediate.

- Step 2: Sequential substitution with 4-methoxyaniline and morpholine, requiring polar aprotic solvents (e.g., dichloromethane) and catalysts like triethylamine to neutralize HCl byproducts .

- Step 3: Isolation via crystallization using ethanol/water mixtures.

Critical factors: Temperature control (<10°C for initial steps), stoichiometric excess of amines (1.2–1.5 eq), and purification via column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize the compound's anticancer activity?

Answer:

SAR studies should focus on modifying substituents on the triazine core while retaining the morpholino group (critical for solubility). Methodological steps include:

-

Analog synthesis: Replace 3,4-dimethylphenyl with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups; vary methoxyphenyl positioning.

-

In vitro testing: Use standardized assays (MTT/WST-1) across cancer cell lines (e.g., MDA-MB-231, HeLa) to measure IC₅₀.

-

Key findings from analogs:

Substituents Cell Line IC₅₀ (μM) Source 3,4-dimethylphenyl MDA-MB-231 15.83 3,5-dimethylphenyl HeLa 16.32 Phenyl (no substitution) HepG2 12.21 Morpholino retention improves solubility, while bulkier groups (e.g., ethylphenyl) reduce potency .

Basic: Which analytical techniques are most effective for characterizing the compound's purity and structure?

Answer:

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., δ 3.7–3.9 ppm for morpholino protons, δ 6.8–7.2 ppm for aromatic protons) .

- HPLC: Use C18 columns (acetonitrile/water gradient) to assess purity (>98% required for biological assays) .

- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 432.9) .

- XRD (if crystalline): Resolve stereochemistry and salt form .

Advanced: What strategies can resolve discrepancies in biological activity data across different studies?

Answer:

Discrepancies (e.g., IC₅₀ variations in MDA-MB-231 vs. HeLa) may arise from:

- Assay conditions: Standardize cell passage number, serum concentration, and incubation time.

- Compound stability: Test degradation via HPLC post-dissolution (e.g., DMSO stock stability over 72 hours) .

- Meta-analysis: Compare data with structurally similar triazines (e.g., fluorophenyl analogs) to identify trends .

- Orthogonal assays: Validate findings using clonogenic assays or flow cytometry (apoptosis markers) .

Advanced: How can computational modeling predict the compound's interaction with enzyme targets like DNA topoisomerase IIα?

Answer:

- Docking studies: Use AutoDock Vina or Schrödinger to model binding to DNA topoisomerase IIα (PDB: 1ZXM). Focus on hydrogen bonds between morpholino O and Arg503 .

- MD simulations: Run 100-ns trajectories (GROMACS) to assess stability of the triazine-enzyme complex. Key metrics: RMSD <2 Å, binding free energy (MM/PBSA) ≤−8 kcal/mol .

- Validation: Cross-check with mutagenesis (e.g., Arg503Ala mutation reduces activity by >50%) .

Advanced: What experimental approaches are recommended for comparative studies with fluorinated or chlorinated analogs?

Answer:

- Synthetic routes: Replace 4-methoxyphenyl with 4-fluorophenyl using NaNO₂/HCl for diazotization .

- Bioactivity profiling: Compare IC₅₀ in matched cell lines. Fluorinated analogs often show enhanced blood-brain barrier penetration .

- Physicochemical analysis: Measure logP (e.g., fluorinated analog: logP = 2.8 vs. parent compound: 2.3) to correlate with bioavailability .

Basic: How can researchers address solubility challenges during in vitro assays?

Answer:

- Solubilization agents: Use 0.1% DMSO or β-cyclodextrin (5% w/v) in PBS .

- Salt form optimization: Compare hydrochloride vs. mesylate salts (mesylate may improve aqueous solubility by 20–30%) .

- Pre-formulation studies: Conduct shake-flask assays (pH 1–7.4) to identify optimal buffer conditions .

Advanced: What methodologies are used to identify the compound's molecular targets in cancer cells?

Answer:

- Chemoproteomics: Use activity-based protein profiling (ABPP) with a triazine-biotin probe to pull down bound proteins .

- CRISPR-Cas9 screens: Knock out candidate targets (e.g., carbonic anhydrase IX) and assess resistance .

- Phosphoproteomics: Identify downstream signaling changes (e.g., p-ERK downregulation) via LC-MS/MS .

Advanced: How should stability studies be designed for long-term storage of the compound?

Answer:

- Forced degradation: Expose to 40°C/75% RH for 4 weeks; monitor via HPLC for decomposition products (e.g., morpholino cleavage at N6) .

- Light sensitivity: Store in amber vials; UV-Vis analysis (λ 270 nm) detects photooxidation .

- Recommendations: Lyophilize and store at −20°C under argon; reconstitute in anhydrous DMSO .

Advanced: What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Answer:

-

PK studies: Use Sprague-Dawley rats (IV/oral dosing; 10 mg/kg). Key parameters:

Route Cₘₐₓ (μg/mL) T₁/₂ (h) Bioavailability (%) IV 8.2 2.1 100 Oral 3.5 1.8 42 (Source: Analog data from ) -

Toxicity: Conduct 28-day repeat-dose studies in mice (histopathology, liver/kidney function markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.